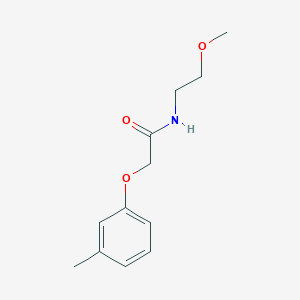![molecular formula C15H22INO7 B5117011 {2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)
{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate, commonly known as IBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the neurotransmitter norepinephrine and is known to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
IBE has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where IBE has been shown to have a range of effects on the central nervous system. IBE has been found to enhance cognitive function, improve memory retention, and reduce symptoms of depression and anxiety. Additionally, IBE has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of IBE is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. IBE is known to increase the levels of norepinephrine and dopamine in the brain, which are neurotransmitters that are involved in mood regulation, attention, and memory. Additionally, IBE has been shown to activate certain signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
IBE has a range of biochemical and physiological effects that have been studied extensively in scientific research. IBE has been found to enhance cognitive function, improve memory retention, and reduce symptoms of depression and anxiety. Additionally, IBE has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IBE in lab experiments is its potential to enhance cognitive function and memory retention. This makes it a useful tool for studying the mechanisms of learning and memory. Additionally, IBE has been shown to have anti-tumor effects, which makes it a useful tool for studying cancer biology. However, one of the main limitations of IBE is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on IBE. One potential area of research is in the development of new drugs based on the structure of IBE. Additionally, further studies are needed to fully understand the mechanism of action of IBE and its potential applications in various fields of scientific research. Finally, more research is needed to determine the safety and efficacy of IBE in humans, as most studies to date have been conducted in animal models.
Métodos De Síntesis
The synthesis of IBE involves a series of chemical reactions that begin with the conversion of 2-iodophenol to 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to produce {2-[2-(2-iodophenoxy)ethoxy]ethyl}amine. Finally, this compound is reacted with 2-methoxyethylamine to produce the oxalate salt of IBE. The synthesis of IBE is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO3.C2H2O4/c1-16-8-6-15-7-9-17-10-11-18-13-5-3-2-4-12(13)14;3-1(4)2(5)6/h2-5,15H,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHULXMBWUYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)

![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)